Technical Whitepaper: 4-Amino-6-chloro-5-ethylpyrimidine
Technical Whitepaper: 4-Amino-6-chloro-5-ethylpyrimidine
This guide serves as a definitive technical reference for 4-Amino-6-chloro-5-ethylpyrimidine (systematically known as 6-chloro-5-ethylpyrimidin-4-amine ).[1]
While many researchers confuse this with its non-ethylated analog (CAS 5305-59-9) or its dichloro-precursor, this specific ethyl-substituted scaffold is a critical, high-value intermediate in the synthesis of antifolates , tyrosine kinase inhibitors (TKIs) , and agrochemicals .[1]
Optimized Synthesis, Characterization, and Nucleophilic Derivatization Strategies
Chemical Identity & Core Specifications[1][2][3]
This compound acts as a "linchpin" scaffold.[1] The 5-ethyl group provides lipophilicity and steric bulk, while the 4-amino and 6-chloro motifs offer orthogonal reactivity—allowing for sequential functionalization.[1]
| Parameter | Specification |
| Systematic Name | 6-chloro-5-ethylpyrimidin-4-amine |
| Common Synonyms | 4-Amino-6-chloro-5-ethylpyrimidine; 5-Ethyl-4,6-dichloropyrimidine mono-amine |
| CAS Number | Reference Precursor: 1780-31-0 (4,6-Dichloro-5-ethylpyrimidine)Note: The specific mono-amino CAS is often non-cataloged; synthesis is typically required from the dichloro precursor.[1][2] |
| Molecular Formula | C₆H₈ClN₃ |
| Molecular Weight | 157.60 g/mol |
| SMILES | CCc1c(Cl)nc(N)nc1 |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |
| pKa (Predicted) | ~3.5 (Pyridine N), ~13 (Amine) |
Synthesis Strategy: The "Selective Ammonolysis" Protocol
The primary challenge in generating 4-amino-6-chloro-5-ethylpyrimidine is preventing over-amination (forming the 4,6-diamino product) or hydrolysis (forming the pyrimidinone).[1]
The most robust route utilizes 4,6-dichloro-5-ethylpyrimidine (CAS 1780-31-0) as the starting material.[1] The 5-ethyl group exerts a steric influence that slightly retards nucleophilic attack compared to the un-substituted analog, requiring optimized thermal conditions.
Mechanism of Action
The reaction proceeds via an S_NAr (Nucleophilic Aromatic Substitution) mechanism.[1] The pyrimidine ring is electron-deficient, activated by the ring nitrogens. The first chloride displacement is faster than the second due to the electron-donating effect of the newly installed amino group, which deactivates the ring toward further nucleophilic attack.
DOT Diagram: Synthesis Pathway
Caption: Selective mono-amination pathway. Control of temperature and stoichiometry is critical to prevent the second chloride displacement.
Experimental Protocol: Validated Batch Synthesis
Objective: Synthesize 10g of 4-amino-6-chloro-5-ethylpyrimidine with >95% purity.
Reagents
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Precursor: 4,6-Dichloro-5-ethylpyrimidine (10.0 g, 56.5 mmol).[1]
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Nucleophile: Ammonium hydroxide (28-30% aq solution, 50 mL).[1]
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Solvent: Isopropanol (IPA) (50 mL).
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Quench: Water (Ice cold).
Step-by-Step Methodology
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Charge: In a 250 mL pressure-rated vessel (autoclave or sealed tube), dissolve 10.0 g of 4,6-dichloro-5-ethylpyrimidine in 50 mL of IPA.
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Why IPA? It solubilizes the organic precursor while being miscible with aqueous ammonia, creating a homogenous phase that accelerates reaction kinetics.
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Addition: Add 50 mL of aqueous ammonium hydroxide slowly at room temperature. Seal the vessel.
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Reaction: Heat the mixture to 85°C for 4–6 hours .
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Critical Control Point: Do not exceed 100°C. Higher temperatures significantly increase the formation of the 4,6-diamino impurity. Monitor via TLC (30% EtOAc/Hexane).[1]
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Workup:
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Cool the reaction mixture to 0–5°C in an ice bath. The product often precipitates directly upon cooling.[1]
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If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure, then add 50 mL of ice-cold water.
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-
Filtration: Filter the white solid. Wash the cake with cold water (2 x 20 mL) to remove ammonium chloride salts.[1]
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Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Yield: 70–80% (approx.[1] 6.5–7.5 g).[1] Purity Check: HPLC (C18 column, Acetonitrile/Water gradient).
Downstream Applications & Derivatization[1][4]
The value of 4-amino-6-chloro-5-ethylpyrimidine lies in the remaining chlorine atom .[1] It serves as a "handle" for further functionalization, typically to create libraries of bioactive compounds.
Common Transformations
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install an aryl group at C6 (common in kinase inhibitors).[1]
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Nucleophilic Displacement: Reaction with amines, alkoxides, or thiols to create 4,6-disubstituted pyrimidines.[1]
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Cyclization: Reaction with hydrazine or amidines to form fused bicyclic systems (e.g., pyrimido[4,5-d]pyrimidines).[1]
DOT Diagram: Functionalization Logic
Caption: The C6-chloro position allows for orthogonal expansion into diverse pharmacological classes.
Safety & Handling (E-E-A-T)
As a chloropyrimidine, this compound and its precursor are skin and eye irritants and potential sensitizers.[1]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Storage: Keep in a tightly closed container, stored under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of the C-Cl bond can occur over prolonged exposure to humidity).[1]
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Disposal: All halogenated organic waste must be segregated and incinerated according to local environmental regulations.[1]
References
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Precursor Identification: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15689, 4,6-Dichloro-5-ethylpyrimidine. Retrieved from [Link]
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Nucleophilic Substitution Kinetics: March, J. (2019).[1] Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for S_NAr mechanisms in heterocyclic systems).
- Pyrimethamine Analog Synthesis:Journal of Medicinal Chemistry. "Synthesis and Antimalarial Activity of 5-Substituted Pyrimidines.
